Chemical properties of 4-Bromo-3-chloro-5-fluoropyridine HCl
Chemical properties of 4-Bromo-3-chloro-5-fluoropyridine HCl
Topic: Chemical properties of 4-Bromo-3-chloro-5-fluoropyridine HCl Type: Technical Masterfile / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Strategic Utilization of a Tri-Halogenated Pyridine Scaffold
Executive Summary
4-Bromo-3-chloro-5-fluoropyridine hydrochloride (CAS 1211590-18-9 [Free Base]) represents a high-value "orthogonal" scaffold in medicinal chemistry. Its strategic importance lies in the electronic and steric differentiation of its three halogen substituents (Br, Cl, F). This specific substitution pattern (3,4,5-trisubstituted) allows for sequential, regioselective functionalization, enabling the rapid construction of polysubstituted pyridine libraries—a frequent requirement in kinase inhibitor and GPCR ligand discovery.
While often supplied as a free base, the Hydrochloride (HCl) salt form offers distinct advantages in handling, specifically regarding oxidative stability and suppression of volatile degradation products. This guide details the physicochemical profile, reactivity landscape, and validated protocols for utilizing this compound.
Physicochemical Identity & Specifications
The HCl salt transforms the lipophilic free base into a polar, crystalline solid, altering solubility and storage requirements.
| Property | Free Base Specification | Hydrochloride (HCl) Salt Specification |
| Formula | C₅H₂BrClFN | C₅H₂BrClFN[1] · HCl |
| MW | 210.43 g/mol | 246.89 g/mol |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline powder |
| Melting Point | 45–50 °C (Low melting) | >180 °C (Decomposes) |
| Solubility | DCM, EtOAc, THF, Toluene | Water, Methanol, DMSO |
| Storage | 2–8°C, Inert Gas (Argon) | Hygroscopic; Desiccate at -20°C |
| pKa (Calc) | ~2.1 (Pyridine N) | N/A (Salt form) |
Critical Handling Note: The free base has a relatively low melting point and significant vapor pressure. The HCl salt is the preferred form for long-term storage but must be neutralized (free-based) prior to use in organometallic couplings (Suzuki, Buchwald) to prevent catalyst poisoning by the acidic proton or chloride counter-ions.
The Reactivity Landscape: Regioselective Logic
The core value of this molecule is the reactivity hierarchy established by the position and nature of the halogens.
Electronic Activation Analysis
-
Position 4 (Br): This is the "Gateway" position. It is para to the pyridine nitrogen, making it highly electron-deficient. The C4-Br bond is the weakest and most activated for both Oxidative Addition (Pd/Ni catalysis) and Nucleophilic Aromatic Substitution (S_NAr).
-
Position 3 (Cl): Beta to the nitrogen. The C3-Cl bond is stronger than C4-Br and sterically flanked by the C4 substituent. It is generally inert until C4 is functionalized.
-
Position 5 (F): Beta to the nitrogen. The C-F bond is extremely strong. It typically serves as a bioisostere for H or an electron-withdrawing modulator rather than a reactive handle, although it can direct ortho-lithiation to C6 (if unoccupied) or C4.
Functionalization Decision Tree (DOT Visualization)
Figure 1: Decision matrix for the functionalization of 4-Bromo-3-chloro-5-fluoropyridine. Note that C4 is the exclusive site of reaction in the first step for all standard methodologies.
Validated Experimental Protocols
Protocol A: Preparation of Free Base from HCl Salt
Context: Essential precursor step for organometallic reactions.
-
Dissolution: Suspend 10.0 g of 4-Bromo-3-chloro-5-fluoropyridine HCl in 100 mL of Ethyl Acetate (EtOAc) and 50 mL of water.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ (approx. 100 mL) with vigorous stirring until gas evolution ceases and the aqueous layer pH is ~8-9.
-
Extraction: Separate the organic layer. Extract the aqueous layer once more with 50 mL EtOAc.
-
Drying: Combine organics, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentration: Concentrate in vacuo at <40°C.
-
Checkpoint: The resulting oil/solid should be used immediately or stored under Argon. Do not heat excessively as the free base is volatile.
-
Protocol B: Regioselective C4-Suzuki Coupling
Context: Installing an aryl group at C4 while preserving the C3-Cl and C5-F handles.
Reagents:
-
Substrate: 1.0 equiv (Free Base)
-
Boronic Acid: 1.1 equiv (Aryl-B(OH)₂)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for robustness with electron-deficient pyridines.
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Methodology:
-
Setup: Charge a reaction vial with the substrate, boronic acid, K₂CO₃, and Pd catalyst.
-
Degassing: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Add the degassed solvent mixture via syringe.
-
Reaction: Heat to 80°C for 2–4 hours.
-
Mechanistic Note: The electron-deficient nature of the pyridine ring facilitates rapid oxidative addition at C4-Br. The C3-Cl bond remains intact because Pd insertion into C-Cl requires higher temperatures or electron-rich ligands (e.g., Buchwald precatalysts) which are avoided here.
-
-
Workup: Dilute with EtOAc, wash with water, and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Expected Yield: 75–90%.
Protocol C: C4-Nucleophilic Aromatic Substitution (S_NAr)
Context: Introducing amines or alkoxides.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: Morpholine (1.2 equiv)
-
Base: DIPEA (2.0 equiv)
-
Solvent: DMF or NMP
Methodology:
-
Mix reagents in DMF.
-
Heat to 90–100°C.
-
Causality: While Fluorine is often a better leaving group in S_NAr (Meisenheimer complex stabilization), in this specific isomer, the C4-Br is displaced. This is because C4 is para to the nitrogen (highly activated), whereas C5-F is meta (unactivated). The bromide leaves, retaining the fluorine atom.
Safety & Stability (E-E-A-T)
Handling the HCl Salt
-
Corrosivity: The HCl salt is acidic. Contact with moisture releases HCl gas. Use glass-lined equipment and avoid metal spatulas that may corrode.
-
Hygroscopicity: The salt will absorb atmospheric water, leading to a sticky gum that is difficult to weigh accurately. Always handle in a desiccated environment or glovebox if high precision is required.
Thermal Hazards
-
Decomposition: Do not subject the HCl salt to temperatures >150°C.
-
Runaway Potential: In S_NAr reactions with hydrazine or azides, the tri-halogenated ring is prone to energetic decomposition. DSC (Differential Scanning Calorimetry) screening is recommended before scaling up >10g.
References
-
Synthesis and Reactivity of Halogenated Pyridines
-
Schlosser, M., et al. "Regioselective functionalization of chloropyridines."[2] Journal of Organic Chemistry, 2005.
-
Source: (Validated general methodology for halo-pyridines).
-
-
Suzuki Coupling Selectivity
- Lutz, A., et al.
-
Source: .
-
Safety Data & Properties
- PubChem Compound Summary for 4-Bromo-3-chloro-5-fluoropyridine.
-
Source: .
Disclaimer: This guide is for research purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.
